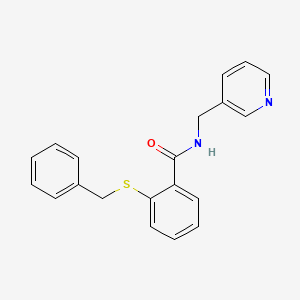![molecular formula C19H21N5OS B5477588 4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B5477588.png)
4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that contains a triazole ring, a morpholine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with a benzyl halide.
Attachment of the Morpholine Ring: This is done by reacting the intermediate with morpholine under suitable conditions.
Incorporation of the Pyridine Ring: This step involves the coupling of the intermediate with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted triazole derivatives.
Applications De Recherche Scientifique
4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Pharmaceuticals: It may be used as a lead compound for the development of new drugs.
Biological Research: The compound can be used in studies to understand its mechanism of action and interactions with biological targets.
Industrial Applications: It may have applications in the synthesis of other complex molecules or as an intermediate in chemical processes.
Mécanisme D'action
The mechanism of action of 4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.
Pyridine Derivatives: Compounds with the pyridine ring and different substituents.
Uniqueness
4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-benzyl-2-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c26-19-23(14-16-4-2-1-3-5-16)18(17-6-8-20-9-7-17)21-24(19)15-22-10-12-25-13-11-22/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGQWXWDZGAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)N(C(=N2)C3=CC=NC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5477516.png)

![N-[4-(4-pyridinylmethyl)phenyl]methanesulfonamide](/img/structure/B5477527.png)

![N-{(3S)-1-[3-(4-piperidinylmethyl)benzoyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5477533.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5477538.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5477551.png)

![1-{[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5477586.png)

![N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5477605.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5477617.png)
![3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-2-butanone](/img/structure/B5477621.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B5477622.png)
